molecular formula C23H17NO3 B14001257 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 74647-90-8

2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B14001257
CAS No.: 74647-90-8
M. Wt: 355.4 g/mol
InChI Key: ZXAVZCXDIKYFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that combines an indene core with methoxyaniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxyaniline with benzaldehyde to form a Schiff base, which is then reacted with indane-1,3-dione. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione is unique due to its combination of an indene core with methoxyaniline and phenyl groups, which imparts specific electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents .

Properties

CAS No.

74647-90-8

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

3-hydroxy-2-[N-(2-methoxyphenyl)-C-phenylcarbonimidoyl]inden-1-one

InChI

InChI=1S/C23H17NO3/c1-27-19-14-8-7-13-18(19)24-21(15-9-3-2-4-10-15)20-22(25)16-11-5-6-12-17(16)23(20)26/h2-14,25H,1H3

InChI Key

ZXAVZCXDIKYFGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.